BenchChemオンラインストアへようこそ!

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide (CAS 872688-52-3; molecular formula C20H18ClN3OS; molecular weight 383.89 g/mol) is a synthetic pyridazinylthioacetamide derivative characterized by a 4-chlorophenyl substituent at the pyridazine C6 position, a sulfanyl bridge at C3, and a 3,5-dimethylphenylacetamide terminus. This compound belongs to the broader class of pyridazinylthioacetamides, which have been identified as structurally privileged scaffolds in multiple therapeutic areas—including HIV-1 non-nucleoside reverse transcriptase inhibition (NNRTI), carbonic anhydrase II inhibition, gastric antisecretory activity, and fungicidal applications.

Molecular Formula C20H18ClN3OS
Molecular Weight 383.89
CAS No. 872688-52-3
Cat. No. B2529206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
CAS872688-52-3
Molecular FormulaC20H18ClN3OS
Molecular Weight383.89
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C20H18ClN3OS/c1-13-9-14(2)11-17(10-13)22-19(25)12-26-20-8-7-18(23-24-20)15-3-5-16(21)6-4-15/h3-11H,12H2,1-2H3,(H,22,25)
InChIKeyHHWWJJJIWREDCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide (CAS 872688-52-3): Structural and Procurement Baseline for Pyridazinylthioacetamide Screening


2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide (CAS 872688-52-3; molecular formula C20H18ClN3OS; molecular weight 383.89 g/mol) is a synthetic pyridazinylthioacetamide derivative characterized by a 4-chlorophenyl substituent at the pyridazine C6 position, a sulfanyl bridge at C3, and a 3,5-dimethylphenylacetamide terminus . This compound belongs to the broader class of pyridazinylthioacetamides, which have been identified as structurally privileged scaffolds in multiple therapeutic areas—including HIV-1 non-nucleoside reverse transcriptase inhibition (NNRTI), carbonic anhydrase II inhibition, gastric antisecretory activity, and fungicidal applications [1][2][3]. The compound is cataloged as a research-grade screening compound (typical purity ≥95% by HPLC) and is primarily supplied through chemical library distributors for hit discovery and lead optimization campaigns .

Why Generic Substitution Fails for 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide: Halogen Identity and N-Aryl Geometry Dictate Target Engagement


Within the pyridazinylthioacetamide chemotype, small structural perturbations produce disproportionate shifts in biological activity. The 4-chlorophenyl group on the pyridazine C6 position cannot be arbitrarily substituted by 4-bromo, 4-fluoro, or unsubstituted phenyl without altering both electronic character (Hammett σp: Cl = +0.23, Br = +0.23, F = +0.06, H = 0.00) and steric occupancy, which directly impacts π-stacking interactions with hydrophobic binding pockets [1]. Simultaneously, the 3,5-dimethylphenyl substituent on the acetamide nitrogen introduces a symmetric meta-methylation pattern that is geometrically distinct from the 4-methylphenyl (p-tolyl), 2,3-dimethylphenyl, or unsubstituted phenyl variants found in closely related analogs . SAR data from the pyridazinylthioacetamide HIV-1 NNRTI series demonstrate that dual-site substitution governs both potency and selectivity: the most active compound in that series (8k) achieved EC50 = 0.046 μM and a selectivity index of 2149, while structurally similar but differently substituted analogs exhibited order-of-magnitude potency losses [2]. Furthermore, the carbonic anhydrase II inhibitor series revealed that retaining the 4-chlorophenyl-pyridazine core while modifying the sulfonamide terminus (compound 7c: IC50 = 0.63 nM, 605-fold selectivity over acetazolamide) is critical for target engagement, underscoring that the pyridazine-4-chlorophenyl module is a pharmacophoric anchor that cannot be generically interchanged [3].

Quantitative Differentiation Evidence for 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide Against Closest Structural Analogs


Halogen-Dependent Electronic Tuning: 4-Chlorophenyl vs. 4-Bromophenyl vs. 4-Fluorophenyl on Pyridazine C6

The 4-chlorophenyl substituent on the pyridazine C6 of the target compound (CAS 872688-52-3) occupies a specific electronic and steric parameter space relative to its closest halogen-substituted analogs. The 4-bromophenyl analog (2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide) shares an identical Hammett σp value (+0.23) but differs in van der Waals radius (Cl: 1.75 Å; Br: 1.85 Å), halogen bond donor strength, and polarizability (Cl: 2.18 ų; Br: 3.05 ų), which directly impacts halogen bonding interactions in protein binding pockets [1]. The 4-fluorophenyl analog (N-(2,5-dimethylphenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide) introduces a significantly weaker electron-withdrawing group (σp = +0.06) with reduced lipophilicity, altering both target affinity and membrane permeability . In the structurally related carbonic anhydrase II inhibitor series, the 4-chlorophenyl-pyridazine core was retained in the most potent compound (7c, IC50 = 0.63 nM), while fluorophenyl and unsubstituted phenyl variants showed reduced potency, confirming that the chlorophenyl electronic signature is pharmacophorically non-redundant [2].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

N-Aryl Substitution Topology: 3,5-Dimethylphenyl vs. 4-Sulfamoylphenyl vs. Thiazolyl Terminus Determines Target Selectivity

The N-(3,5-dimethylphenyl)acetamide terminus of the target compound is stereoelectronically distinct from the N-(4-sulfamoylphenyl)acetamide terminus of carbonic anhydrase inhibitor 17 (compound 7c, IC50 = 0.63 nM against CA II) and the N-(4-methylthiazol-2-yl)acetamide terminus of VU0240551 (KCC2 inhibitor, IC50 = 560 nM) . The 3,5-dimethyl substitution pattern provides symmetric meta-methyl groups that increase lipophilicity (estimated ΔlogP ≈ +1.0 vs unsubstituted phenyl) while preserving the amide NH hydrogen bond donor capacity, making this compound suitable for targets with hydrophobic pockets flanking the hydrogen bond acceptor site. The alternative 4-sulfamoylphenyl terminus (compound 7c) introduces a strongly polar sulfonamide group (PSA contribution ≈ +55 Ų) that is essential for zinc-binding in carbonic anhydrase but would be unfavorable for hydrophobic binding sites. Conversely, the thiazolyl terminus of VU0240551 introduces an additional heteroatom (N and S) that alters the hydrogen bond acceptor/donor profile . In the pyridazinylthioacetamide NNRTI series, variations in the N-aryl substituent produced EC50 shifts ranging from 0.046 μM (compound 8k) to >10 μM (inactive analogs), demonstrating that N-aryl identity is a primary determinant of biological activity within this scaffold family [1].

Target Selectivity Carbonic Anhydrase KCC2 Transporter

Physicochemical Property Differentiation: Lipophilicity and Drug-Likeness Profile vs. Closest Analogs

The target compound (C20H18ClN3OS, MW = 383.89 g/mol) occupies a favorable physicochemical space relative to its closest analogs. With a calculated XlogP of approximately 4.5–5.0 (estimated based on fragment contributions), 1 hydrogen bond donor, and 4 hydrogen bond acceptors, it conforms to Lipinski's Rule of Five (MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10) and possesses a topological polar surface area (TPSA) estimated at approximately 55–65 Ų, which is within the range associated with favorable oral bioavailability [1]. In comparison, the bromophenyl analog (C20H18BrN3OS) carries a significantly higher molecular weight (MW ≈ 428 g/mol) and increased polarizability due to bromine, which can enhance non-specific protein binding. The carbonic anhydrase inhibitor 17 (C18H15ClN4O3S2, MW = 434.9 g/mol) introduces an additional sulfonamide group that increases TPSA to approximately 120–130 Ų, shifting the compound toward a more polar, less membrane-permeable profile suitable for extracellular enzyme targeting but unfavorable for intracellular targets . The VU0240551 (C16H14N4OS2, MW = 342.4 g/mol) is smaller but contains two sulfur atoms that can undergo metabolic oxidation [2]. The target compound's single chlorine atom provides a balanced lipophilicity enhancement without the metabolic liability of bromine or the polarity penalty of sulfonamide groups.

Drug-Likeness Lipinski Rule of Five ADME Prediction

Synthetic Tractability and Scaffold Elaboration Potential: Sulfanyl Linker as a Modular Diversification Point

The sulfanyl (-S-CH2-) linker connecting the pyridazine C3 position to the acetamide carbonyl represents a chemically tractable diversification point that distinguishes this compound from direct ether-linked or amine-linked analogs. The synthetic route to pyridazinylthioacetamides is well-established: 3-halopyridazine derivatives undergo nucleophilic aromatic substitution with thiolate intermediates generated from mercaptoacetamide precursors, proceeding under mild conditions (room temperature to 60 °C, DMF or acetonitrile, K2CO3 as base) [1]. This modular approach enables systematic variation of the N-aryl acetamide terminus while preserving the pyridazine-4-chlorophenyl core, facilitating SAR exploration in hit-to-lead campaigns. In contrast, the corresponding ether-linked analogs require different synthetic strategies (O-alkylation vs S-alkylation) and exhibit different conformational preferences (C-S bond length ≈ 1.82 Å vs C-O bond length ≈ 1.43 Å; C-S-C bond angle ≈ 100° vs C-O-C bond angle ≈ 112°) [2]. The thioether linkage also provides a handle for late-stage oxidation to sulfoxide or sulfone metabolites or analogs, a diversification strategy not accessible to ether-linked compounds. The patent literature on pyridazine (thio)amides as fungicidal compounds explicitly describes this scaffold family as amenable to parallel synthesis, supporting procurement for library-based screening approaches [3].

Synthetic Chemistry Library Synthesis Lead Optimization

Defined Application Scenarios for 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide Based on Quantitative Differentiation Evidence


Hit Discovery Screening for Intracellular Targets Requiring Balanced Lipophilicity and Membrane Permeability

Procurement of this compound is indicated for target-based or phenotypic screening campaigns where the biological target is intracellular and requires a compound with estimated logP in the 4.5–5.0 range and TPSA below 70 Ų for adequate passive membrane permeability. The 3,5-dimethylphenyl terminus provides the necessary lipophilicity without introducing the polarity penalty of sulfonamide-bearing analogs (compound 7c, TPSA ≈ 120–130 Ų) that are optimized for extracellular enzyme targets such as carbonic anhydrase II [1]. The single chlorine substituent offers a favorable balance between target affinity enhancement (via halogen bonding or hydrophobic interactions) and metabolic stability, compared to the bromine analog which carries a higher molecular weight and greater polarizability that may increase non-specific protein binding [2].

Structure-Activity Relationship (SAR) Exploration of the N-Aryl Acetamide Pharmacophore in Pyridazinylthioacetamide Series

This compound serves as a key reference point within a systematic SAR matrix exploring the effect of N-aryl substitution on biological activity in the pyridazinylthioacetamide chemotype. The 3,5-dimethylphenyl group represents a symmetric meta-disubstituted phenyl variant that can be compared against para-substituted (e.g., 4-methylphenyl), ortho-substituted (e.g., 2,3-dimethylphenyl), and heterocyclic (e.g., thiazolyl, pyridyl) N-aryl analogs. SAR data from the HIV-1 NNRTI series demonstrate that N-aryl variation alone can shift EC50 values by over two orders of magnitude (from 0.046 μM to >10 μM), underscoring the criticality of systematic exploration at this position [3]. Procurement of this specific substitution pattern is essential for completing a rationally designed SAR matrix.

Late-Stage Diversification via Sulfanyl Linker Oxidation to Sulfoxide and Sulfone Metabolites or Prodrugs

The thioether (-S-CH2-) linkage confers a unique chemical diversification capability not available to ether- or amine-linked analogs. Controlled oxidation using mCPBA or NaIO4 can generate the corresponding sulfoxide (ΔMW = +16) and sulfone (ΔMW = +32) derivatives, enabling systematic exploration of oxidation state effects on target potency, metabolic stability, and solubility . This is particularly relevant for programs where the thioether is a known metabolic soft spot and oxidized metabolites need to be synthesized as authentic standards for metabolite identification studies, or where sulfoxide/sulfone conversion is part of a prodrug strategy (as exemplified by the phosphate prodrug approach in the antiviral agent lufotrelvir) [4].

Agrochemical Fungicide Lead Identification Leveraging the Pyridazine (Thio)amide Pharmacophore

The pyridazine (thio)amide scaffold, including specifically substituted variants with halogenated phenyl groups, has been claimed in patent literature (WO-2020109391-A1) for controlling phytopathogenic fungi [5]. The 4-chlorophenyl substituent present in the target compound is a recurrent motif in agrochemical fungicides (e.g., chlorothalonil analogs, triazole fungicides) due to its favorable combination of antifungal potency and environmental stability. Procurement of this compound is warranted for agricultural biotechnology screening programs targeting fungal pathogens, where the pyridazine core provides a heterocyclic scaffold distinct from the more common triazole and strobilurin fungicide classes, potentially addressing resistance mechanisms that have emerged against existing fungicide modes of action.

Quote Request

Request a Quote for 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.